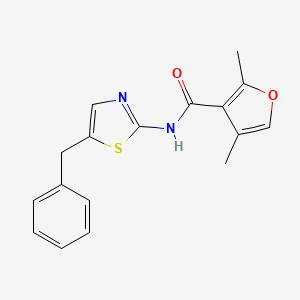

N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide

Description

N-(5-Benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide is a heterocyclic compound featuring a benzyl-substituted thiazole core linked via an amide bond to a 2,4-dimethylfuran moiety.

Properties

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-2,4-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-11-10-21-12(2)15(11)16(20)19-17-18-9-14(22-17)8-13-6-4-3-5-7-13/h3-7,9-10H,8H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODHJRXCVZXAGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)NC2=NC=C(S2)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide typically involves the reaction of 5-benzylthiazole-2-amine with 2,4-dimethylfuran-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Various substituted thiazole derivatives

Scientific Research Applications

N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound has shown potential as an anticancer agent, exhibiting cytotoxic activity against various tumor cell lines. It is also being investigated for its antimicrobial properties.

Materials Science: Thiazole derivatives, including this compound, are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties.

Biological Research: The compound is used as a probe in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s uniqueness lies in the 2,4-dimethylfuran substituent. Comparisons with similar compounds highlight the impact of substituent variations on biological activity and physicochemical properties:

Key Observations :

Physicochemical Properties

Data from analogs provide insights into expected properties:

*Inferred values based on structural similarity.

Key Observations :

- Higher Rf values (e.g., 0.71 for 4h) correlate with increased polarity due to aromatic substituents .

- The target compound’s dimethylfuran likely confers moderate lipophilicity, balancing solubility and cell permeability.

Anticancer Activity

- Compound 3d (tetrazole analog): Exhibits IC50 values of 56.4 nM (K-562 leukemia) and 56.9 nM (UACC-62 melanoma), with high selectivity (SI = 101.0) .

- N-(5-Benzylthiazol-2-yl)adamantane-1-carboxamide (4i) : Moderate activity (IC50 ~1–10 µM) against fungal pathogens .

- N-(5-Benzylthiazol-2-yl)-2-(heterylsulfanyl)acetamides : Broad-spectrum antitumor activity, with yields up to 96% .

Mechanistic Insights :

Biological Activity

N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide can be represented as . The structure features a furan ring substituted with a carboxamide group and a thiazole moiety, which is known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 288.36 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P | Not available |

Antidiabetic Effects

Recent studies have indicated that compounds similar to N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide exhibit agonistic activity on G-protein coupled receptor 43 (GPR43), which plays a crucial role in glucose metabolism and insulin sensitivity. GPR43 is primarily activated by short-chain fatty acids (SCFAs), and its modulation has been linked to the management of Type 2 diabetes mellitus (T2DM) and related metabolic disorders .

Case Study: GPR43 Agonism

A study highlighted the effects of GPR43 agonists on glucose homeostasis in diabetic models. The administration of N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide resulted in improved insulin sensitivity and reduced blood glucose levels in diabetic rodents. This suggests a potential therapeutic application for T2DM management .

Anti-inflammatory Properties

In addition to its antidiabetic effects, this compound has shown promising anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in various inflammatory diseases. This action may be mediated through the modulation of nuclear factor kappa B (NF-kB) signaling pathways .

Antioxidant Activity

The antioxidant capacity of N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide has been evaluated using various assays. Results demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is particularly relevant for conditions associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Pathway Involvement

The biological activity of N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide is believed to involve multiple pathways:

- GPR43 Activation : Enhances insulin sensitivity and glucose uptake.

- NF-kB Inhibition : Reduces inflammation by downregulating pro-inflammatory cytokines.

- Antioxidant Mechanisms : Scavenges reactive oxygen species (ROS), protecting cells from oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.